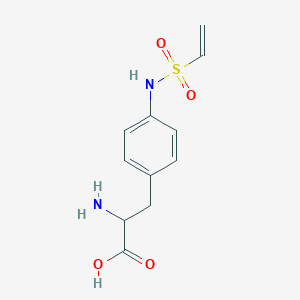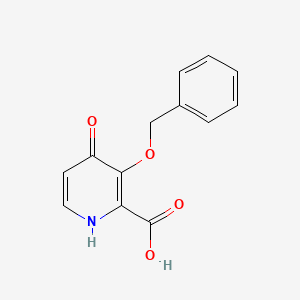
Ethyl 4-bromo-5-fluoro-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-5-fluoro-benzothiophene-2-carboxylate is a chemical compound belonging to the class of benzothiophenes, which are sulfur-containing heterocyclic aromatic organic compounds This compound is characterized by the presence of a bromine atom at the 4th position, a fluorine atom at the 5th position, and a carboxylate ester group at the 2nd position of the benzothiophene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 4-bromo-5-fluorobenzoic acid and ethyl chloroformate.
Reaction Steps: The process involves the formation of an intermediate benzothiophene derivative through a series of reactions, including halogenation, esterification, and cyclization.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors, where the reaction mixture is carefully monitored and controlled to achieve consistent quality.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications and standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, and ketones.
Reduction Products: Reduction reactions can yield alcohols, amines, and other reduced derivatives.
Substitution Products: Substitution reactions can produce a wide range of functionalized benzothiophenes.
Scientific Research Applications
Ethyl 4-bromo-5-fluoro-benzothiophene-2-carboxylate has found applications in various scientific research fields:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of anticancer, antiviral, and anti-inflammatory agents.
Material Science: It is utilized in the design and synthesis of advanced materials, including organic semiconductors and photovoltaic materials.
Organic Synthesis: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular structures.
Mechanism of Action
The mechanism by which Ethyl 4-bromo-5-fluoro-benzothiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA, leading to therapeutic effects. The molecular pathways involved can vary widely, depending on the biological system and the desired outcome.
Comparison with Similar Compounds
Ethyl 4-bromo-5-fluoro-benzothiophene-2-carboxylate is compared with other similar compounds, such as:
Ethyl 4-bromo-benzothiophene-2-carboxylate: Lacks the fluorine atom at the 5th position.
Ethyl 5-fluoro-benzothiophene-2-carboxylate: Lacks the bromine atom at the 4th position.
Ethyl 4-bromo-5-fluoro-thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of benzothiophene.
Uniqueness: The presence of both bromine and fluorine atoms in the benzothiophene ring structure imparts unique chemical and biological properties to this compound, making it distinct from its analogs.
Properties
Molecular Formula |
C11H8BrFO2S |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
ethyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H8BrFO2S/c1-2-15-11(14)9-5-6-8(16-9)4-3-7(13)10(6)12/h3-5H,2H2,1H3 |
InChI Key |
SOEUQYIFIXWKTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC(=C2Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B15334352.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15334365.png)

